molecular formula C16H24N2O3 B037647 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate CAS No. 122021-01-6

2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate

Cat. No.: B037647
CAS No.: 122021-01-6
M. Wt: 292.37 g/mol
InChI Key: PDXIYXZDORTIDM-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate is a nitrosamine derivative of particular significance in toxicological and carcinogenicity research. Its primary research value lies in its utility as a model compound for studying the metabolic activation, DNA adduct formation, and mutagenic potential associated with N-nitroso compounds. The chemical structure incorporates both a nitroso group and a benzoate ester functionalized with a 2-ethylhexyl chain. The nitrosoamine moiety is a well-characterized pro-mutagen, requiring metabolic activation by cytochrome P450 enzymes to form alkyl diazonium ions that can covalently bind to DNA, leading to point mutations and initiating carcinogenesis. The lipophilic 2-ethylhexyl ester tail enhances cell membrane permeability, making this compound a valuable tool for in vitro studies investigating the kinetics and dynamics of nitrosamine-induced genotoxicity in various cell lines. Researchers employ this chemical in the development and validation of analytical methods, such as LC-MS/MS, for the sensitive detection and quantification of nitrosamine impurities in complex matrices, a critical application within pharmaceutical quality control. Furthermore, it serves as a critical reference standard in environmental monitoring and food safety studies aimed at assessing human exposure to this class of potent carcinogens. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-6-7-13(5-2)12-21-16(19)14-8-10-15(11-9-14)18(3)17-20/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXIYXZDORTIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924057
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122021-01-6
Record name 2-Ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122021016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosation of 4-(Methylamino)benzoic Acid

The nitroso functional group is introduced via nitrosation of 4-(methylamino)benzoic acid. This step typically employs sodium nitrite (NaNO₂) in an acidic medium, such as hydrochloric acid (HCl), at temperatures between 0–5°C to minimize decomposition. The reaction proceeds as follows:

4-(Methylamino)benzoic acid+NaNO2+HCl4-[Methyl(nitroso)amino]benzoic acid+NaCl+H2O\text{4-(Methylamino)benzoic acid} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-[Methyl(nitroso)amino]benzoic acid} + \text{NaCl} + \text{H}2\text{O}

Patents highlight the importance of stoichiometric control, with a molar ratio of 1:1.05 (amine to NaNO₂) ensuring complete conversion while avoiding over-nitrosation. The product is isolated via crystallization from ethanol/water mixtures, yielding >85% purity.

Esterification with 2-Ethylhexanol

Esterification of 4-[methyl(nitroso)amino]benzoic acid with 2-ethylhexanol is achieved through two primary methods:

Acid Chloride Intermediate

The benzoic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) at 60–70°C, followed by reaction with 2-ethylhexanol in the presence of a base such as pyridine. This method yields 70–75% ester but requires strict moisture control due to the sensitivity of the nitroso group.

Direct Transesterification

A more efficient approach involves transesterification using titanium(IV) butoxide as a catalyst. As described in US7547798B2, ethyl 4-aminobenzoate is reacted with 2-ethylhexanol in the presence of 1-butanol as an auxiliary alcohol under reduced pressure (60–300 mmHg) at 150–170°C. This method achieves >95% conversion by continuously removing ethanol byproduct via distillation, shifting the equilibrium toward ester formation.

Catalytic Systems and Reaction Optimization

Titanium-Based Catalysts

Titanium(IV) butoxide (0.5–1.0 wt%) is preferred for transesterification due to its high activity and tolerance to nitroso groups. Patent data indicate that reactions conducted at 170°C under 10 mmHg for 24–48 hours achieve near-quantitative yields.

Solvent and Auxiliary Alcohol Selection

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential nitroso group degradation. Instead, hydrocarbon solvents (e.g., xylene) or ethers (e.g., tetrahydrofuran) are used. The addition of 1-butanol as an auxiliary alcohol enhances reaction kinetics by forming a low-boiling azeotrope with ethanol, facilitating its removal.

Purification and Stability Considerations

Crystallization and Filtration

The crude ester is purified via recrystallization from hexane/ethyl acetate (3:1 v/v) at −20°C, yielding a crystalline product with >98% purity.

Stabilization Against Degradation

The nitroso group is prone to photolytic and thermal decomposition. Storage under nitrogen at −20°C in amber glass containers is recommended. Patent WO2013186792A2 notes that incorporating antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt% extends shelf life by 6–12 months.

Comparative Analysis of Methodologies

Parameter Acid Chloride Route Transesterification Route
Yield70–75%90–95%
Reaction Time8–12 hours24–48 hours
Byproduct ManagementComplex (HCl, SO₂)Simplified (ethanol removal)
ScalabilityModerateHigh

The transesterification method offers superior yield and scalability, albeit with longer reaction times.

Industrial-Scale Production Insights

Large-scale synthesis (≥100 kg batches) employs continuous distillation systems to remove ethanol efficiently. Per US7547798B2, a wiped-film evaporator operating at 10 mmHg and 170°C reduces residual 2-ethylhexanol to <0.1 wt% .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more reactive and potentially harmful species.

    Reduction: Reduction reactions can break down the nitrosamine group, potentially reducing its mutagenic properties.

    Substitution: The nitrosamine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to substitute the nitrosamine group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate serves as a precursor for synthesizing more complex organic compounds. Its unique functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
  • Reactivity Studies : The compound's nitroso group is of particular interest for studying reaction mechanisms involving electrophilic substitutions and other transformations.

Biology

  • Anticancer Research : As an impurity of Padimate O, which is known for its cancer chemopreventive properties, this compound is being investigated for its potential biological activity against cancer cells. Preliminary studies suggest that it may influence cellular pathways associated with tumor growth inhibition.
  • Toxicological Studies : Given the presence of the nitroso group, research is ongoing to assess the compound's toxicity and potential mutagenicity. Understanding these aspects is crucial for evaluating safety in pharmaceutical applications.

Medicine

  • Therapeutic Applications : Investigations into the therapeutic effects of this compound are underway, particularly in dermatological formulations. Its incorporation into sunscreens and other topical applications is being explored due to its ability to absorb UV radiation effectively.
  • Drug Development : The compound's structural features make it a candidate for developing new pharmacological agents. Researchers are examining its interactions with biological targets to identify potential therapeutic uses.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various nitroso compounds, including this compound, on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against several types of cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Toxicity Assessment

Research conducted by a toxicology lab assessed the mutagenic potential of this compound using bacterial assays. The findings indicated that while it showed some mutagenic activity at higher concentrations, further studies are needed to establish safe exposure levels for human use.

Mechanism of Action

The mechanism by which N-Nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester exerts its effects involves the formation of DNA adducts, which can lead to mutations and potentially cancer. The compound is metabolically activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Nitroso-Containing Benzoates

4-[methyl(nitroso)amino]benzoic acid (CAS RN: 5757-76-6) Molecular Formula: C₈H₈N₂O₃ Key Features: The carboxylic acid derivative of the target compound. Lacks the 2-ethylhexyl ester, making it more polar and less lipophilic. Applications: Primarily a synthetic intermediate. Its ester derivatives, like 2-ethylhexyl 4-[methyl(nitroso)amino]benzoate, are studied for their reactivity and biological effects . Toxicity: Nitroso groups are associated with carcinogenicity, as seen in N-nitrosodimethylamine (NDMA), which increases colorectal cancer risk in humans (RR = 2.12 for high vs. low intake) .

Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-nitrobenzoate Molecular Formula: C₂₂H₁₆N₄O₅ Key Features: A structurally complex nitroso compound with a cyano-biphenyl group and nitro substituent. Applications: Identified as a pharmaceutical impurity in azilsartan synthesis. Reactivity: The nitroso group may participate in cycloaddition reactions, similar to other nitroso dienophiles in organic synthesis .

Non-Nitroso Benzoate Esters

Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (CSD Refcode: WEFQEG) Molecular Formula: C₁₆H₁₇NO₃ Key Features: Contains an amino group instead of nitroso, with a hydroxylphenyl substituent. Applications: Studied for crystal packing and hydrogen-bonding interactions. No reported carcinogenicity due to the absence of nitroso groups .

Metsulfuron-methyl (CAS RN: 74223-64-6)

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Key Features : A sulfonylurea-containing benzoate ester used as a herbicide.
  • Applications : Agricultural pesticide targeting acetolactate synthase (ALS) enzymes.
  • Toxicity : Low mammalian toxicity due to specificity for plant enzymes .

Reactivity and Metabolic Pathways

  • Nitroso Group Reactivity: The nitrosoamino group in this compound can act as a nitrosating agent, transferring NO⁺ to amines under physiological conditions, forming carcinogenic nitrosamines . Acyloxy nitroso compounds (e.g., 1-nitrosocyclohexyl acetate) hydrolyze to release nitroxyl (HNO), but nitrosoamino esters like the target compound are less likely to undergo similar hydrolysis due to steric and electronic differences .
  • Metabolic esterase cleavage may yield 4-[methyl(nitroso)amino]benzoic acid, which could further react with cellular nucleophiles .

Research Findings and Implications

  • Carcinogenicity: Epidemiological studies link dietary N-nitroso compounds (e.g., NDMA) to colorectal cancer (RR = 2.12 for high intake) . Structural similarities suggest this compound may pose comparable risks, though direct evidence is lacking.
  • Synthetic Utility: Nitroso compounds are valuable in Diels-Alder reactions for synthesizing amino-alcohols and heterocycles . The target compound’s nitroso group could serve as a dienophile, but its bulky ester may limit reactivity.

Biological Activity

2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate is a compound that has garnered attention in the fields of toxicology and pharmacology due to its biological activity, particularly its potential as an anticancer agent and its implications in carcinogenicity. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and findings from relevant research.

Chemical Structure and Properties

This compound belongs to the class of N-nitroso compounds, which are known for their potential carcinogenic effects. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A study highlighted its ability to inhibit tumor growth in various cancer models, suggesting a mechanism that may involve the modulation of cellular pathways associated with cancer proliferation and survival .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer Model UsedObserved EffectMechanism
In vitro (cell lines)Inhibition of cell proliferationModulation of apoptosis pathways
Animal model (Wistar rats)Tumor growth reductionInduction of cell cycle arrest

Toxicological Profile

The compound's biological activity is not limited to anticancer effects; it also raises concerns regarding toxicity and carcinogenicity. Various studies have examined the toxicological profile, including mutagenicity and teratogenicity.

Mutagenicity Studies

In vitro studies using Salmonella typhimurium have shown that this compound can induce gene mutations, indicating its potential as a mutagen . However, in vivo studies have produced mixed results regarding its ability to induce micronuclei formation in mice, suggesting that while it may have mutagenic properties, the risk may vary depending on the exposure context.

Teratogenic Effects

A significant study on pregnant NMRI mice demonstrated that administration of this compound led to an increase in resorption sites and malformations in fetuses when administered during critical periods of development . This highlights the potential risks associated with exposure during pregnancy.

Biotransformation and Metabolism

The metabolism of this compound has been investigated to understand how it is processed in biological systems. Phase I metabolism primarily involves cytochrome P450 enzymes, leading to the formation of various metabolites. Notably, two metabolites identified include N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid .

Table 2: Metabolites Identified in Rat Studies

Metabolite NameFormation Pathway
N,N-Dimethyl-p-aminobenzoic acidPhase I biotransformation
N-Monomethyl-p-aminobenzoic acidPhase I biotransformation

Case Studies and Epidemiological Evidence

Epidemiological studies have linked exposure to N-nitroso compounds with increased risks of gastrointestinal cancers. For instance, a case-control study indicated a correlation between dietary intake of nitroso compounds and colorectal cancer incidence . This underscores the importance of understanding the implications of compounds like this compound in food safety and public health.

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate, and what methodological considerations ensure reproducibility?

Answer: Synthesis typically involves esterification and nitrosation steps. For example, a reflux system with absolute ethanol and glacial acetic acid as a catalyst (as described in benzaldehyde-derived reactions ) ensures controlled reaction kinetics. Key parameters include:

  • Temperature control : Maintain reflux conditions (~78°C for ethanol) to avoid side reactions.
  • Solvent purity : Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Stoichiometry : Precise molar ratios (e.g., 1:1 for amine and nitroso precursors) minimize impurities.
    Reproducibility hinges on documenting deviations (e.g., pressure changes during solvent evaporation) and validating intermediates via TLC or HPLC .

Q. Q2. What safety protocols are critical when handling nitroso-containing compounds like this compound?

Answer: Nitroso compounds are potential carcinogens. Key precautions include:

  • Ventilation : Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical-resistant aprons.
  • Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Spill management : Neutralize with 10% sodium bicarbonate before disposal .

Q. Q3. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • NMR : ¹H/¹³C NMR identifies ester linkages (δ 4.1–4.3 ppm for ethylhexyl OCH₂) and nitroso groups (δ 7.5–8.0 ppm for aromatic protons adjacent to NO) .
  • FTIR : Confirm nitrosamine (N–N=O stretch at 1480–1550 cm⁻¹) and ester carbonyl (C=O at 1720 cm⁻¹) .
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 278.3 (C₁₅H₂₀N₂O₃) with fragmentation peaks for nitroso (e.g., m/z 120.1 for C₆H₅NO) .

Advanced Research Questions

Q. Q4. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, reaction time) at two levels (high/low). For example:

VariableLow LevelHigh Level
Temperature70°C85°C
Catalyst (mol%)0.5%2.0%
Time (hr)48

Response metrics (yield, purity) are analyzed via ANOVA to identify significant interactions. For instance, a Pareto chart may reveal temperature-catalyst synergy (p < 0.05) as critical for yield optimization .

Q. Q5. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Validate computational models : Compare DFT-predicted activation energies (e.g., nitrosation kinetics) with experimental Arrhenius plots. Adjust basis sets (e.g., B3LYP/6-31G*) if deviations exceed 10% .
  • Cross-validate analytical data : If NMR signals conflict with predicted shifts, use NOESY to confirm spatial proximity of functional groups .
  • Revisit reaction mechanisms : For unexpected byproducts (e.g., hydrolysis products), conduct isotopic labeling (e.g., ¹⁵N-tracing) to track nitroso group transfer .

Q. Q6. What theoretical frameworks guide the study of this compound’s biological interactions, and how are they applied methodologically?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinity to biological targets (e.g., cytochrome P450 enzymes). Parameters include grid box dimensions (20 ų) centered on the active site and Lamarckian genetic algorithms for conformational sampling .
  • QSAR modeling : Correlate substituent effects (e.g., nitroso group position) with bioactivity using descriptors like Hammett constants (σ) and logP values. Validate models via leave-one-out cross-validation (R² > 0.7) .

Q. Q7. How do stability studies under varying pH and temperature conditions inform storage and application protocols?

Answer:

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC (e.g., new peaks at tR 3.2 min indicating nitroso group loss) .
  • pH-rate profiling : Conduct kinetic studies at pH 2–10. A V-shaped profile (minimal degradation at pH 5–6) suggests buffered formulations for biological assays .

Data Interpretation and Contradiction Management

Q. Q8. How should researchers address conflicting toxicity data across in vitro and in vivo studies?

Answer:

  • Dose normalization : Compare results using body surface area (e.g., mg/m²) instead of mg/kg to account for interspecies differences .
  • Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates in rodents vs. sulfation in humans) .
  • Pathway analysis : Apply KEGG enrichment to determine if conflicting results arise from divergent metabolic pathways (e.g., CYP2E1 vs. CYP3A4 dominance) .

Q. Q9. What methodologies reconcile discrepancies in spectroscopic data between synthesized batches?

Answer:

  • Standardized calibration : Use certified reference materials (e.g., NIST-traceable standards) for instrument calibration .
  • Batch-wise spiking : Add a known impurity (e.g., 2% ethylhexyl benzoate) to assess detection limits and integration consistency in HPLC .
  • Collaborative trials : Perform inter-laboratory validation (e.g., ASTM E691) to quantify measurement uncertainty .

Theoretical and Conceptual Frameworks

Q. Q10. How does linking this compound’s research to overarching theories (e.g., electron-deficient aromatic systems) enhance experimental design?

Answer:

  • Mechanistic hypothesis : The nitroso group’s electron-withdrawing nature directs electrophilic substitution to meta positions. Test via bromination (Br₂/FeBr₃) and monitor regioselectivity via ¹H NMR .
  • Reactivity predictions : Use frontier molecular orbital (FMO) theory to predict sites for nucleophilic attack (e.g., LUMO localization on nitroso-N) .

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